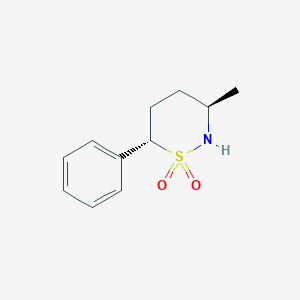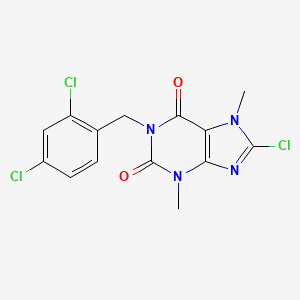![molecular formula C14H20N2O B12964167 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-oxa-6,9-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the diazaspiro rings, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the diazaspiro rings can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
- 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 6-Benzyl-2,6-diazaspiro[4.5]decane
Comparison: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is unique due to the presence of both an oxa ring and diazaspiro rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-11-14(16)6-9-17-12-14/h1-5,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMPQODHFANLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
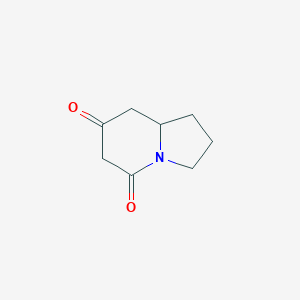
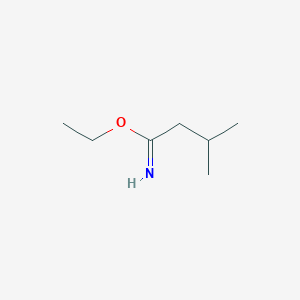
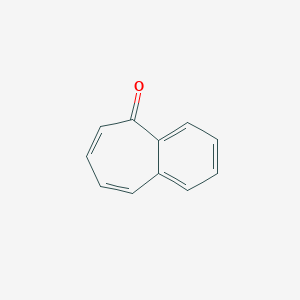


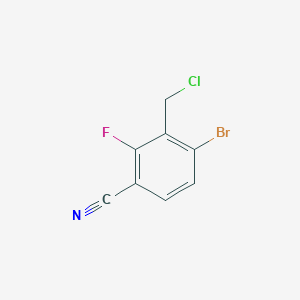
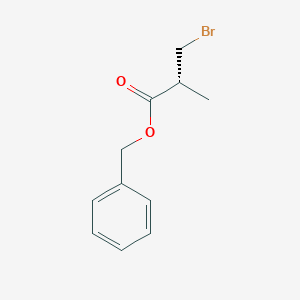
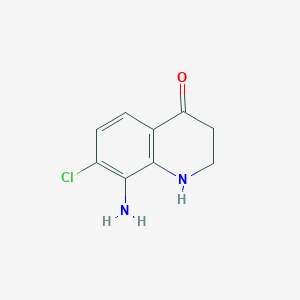

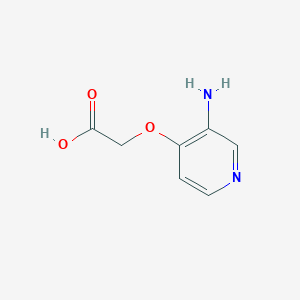
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)
